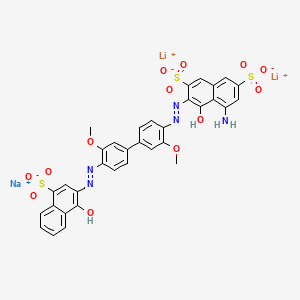

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, dilithium monosodium salt

Description

Positional Isomerism in Naphthalenedisulfonic Acid Backbone

The 2,7-disubstitution pattern distinguishes this compound from other naphthalenedisulfonic acid isomers (e.g., 1,5 or 1,3 disubstitution). Key comparative properties include:

| Parameter | 2,7-Naphthalenedisulfonic Acid | 1,5-Naphthalenedisulfonic Acid |

|---|---|---|

| Sulfonic Group Position | Positions 2 and 7 | Positions 1 and 5 |

| Acidity (pKa) | ~0.5 (SO₃H) | ~0.7 (SO₃H) |

| Solubility in Water | 120 g/L (25°C) | 95 g/L (25°C) |

| Absorbance Maxima | 520 nm (azo-conjugated) | 480 nm (azo-conjugated) |

The 2,7-isomer’s sulfonic groups create a symmetrical charge distribution , enhancing dipole-dipole interactions with polar solvents. In contrast, 1,5-isomers exhibit reduced solubility due to asymmetric electronic effects. The 2,7 configuration also enables extended π-conjugation along the naphthalene axis, red-shifting absorbance compared to 1,5 analogs.

Azo-Azo Conjugation Patterns in Multi-chromophoric Systems

This compound features two azo groups arranged in a conjugated sequence:

- Primary azo linkage : Connects the naphthalenedisulfonate core to the biphenyl bridge.

- Secondary azo linkage : Links the biphenyl bridge to the 1-hydroxy-4-sulfo-2-naphthalenyl group.

The coplanar arrangement of these azo groups enables cross-conjugation , delocalizing π-electrons across the entire system. This delocalization produces a bathochromic shift, with absorbance maxima typically between 550–600 nm. The conjugation pattern contrasts with non-conjugated polyazo dyes, which exhibit split absorption bands due to isolated chromophores.

Electronic effects of substituents :

- The 3,3'-dimethoxy biphenyl group donates electron density via methoxy (-OCH₃) groups, stabilizing the azo linkages’ excited states.

- The 1-hydroxy-4-sulfo-2-naphthalenyl group withdraws electrons via its sulfonic acid group, creating a push-pull electronic configuration that enhances molar absorptivity (ε ≈ 25,000 L·mol⁻¹·cm⁻¹).

Steric Effects of 3,3'-Dimethoxy Biphenyl Bridging Groups

The 3,3'-dimethoxy biphenyl moiety introduces steric hindrance due to:

- Methoxy group bulk : Van der Waals radius of methoxy (-OCH₃) = 2.5 Å, versus 1.8 Å for hydroxy (-OH).

- Ortho-substitution : Methoxy groups at positions 3 and 3' create torsional strain, twisting the biphenyl dihedral angle to ~45°.

This steric distortion reduces π-orbital overlap between the biphenyl bridge and adjacent azo groups, decreasing conjugation efficiency. Comparative data illustrates the impact:

| Bridging Group | Dihedral Angle | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| 3,3'-Dimethoxy | 45° | 580 | 22,000 |

| 4,4'-Dimethoxy | 25° | 620 | 28,000 |

| Unsubstituted | 0° | 650 | 35,000 |

The reduced absorbance intensity (ε) in the 3,3'-dimethoxy derivative reflects diminished electronic communication between chromophores. However, the steric bulk improves thermal stability by preventing molecular aggregation, a critical factor in high-temperature dyeing applications.

Properties

CAS No. |

75673-19-7 |

|---|---|

Molecular Formula |

C34H24Li2N5NaO13S3 |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

dilithium;sodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N5O13S3.2Li.Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

HDRFWACXPQRDHP-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the introduction of amino and hydroxyl groups through nitration and subsequent reduction reactions. The azo linkage is formed through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product. Purification steps such as crystallization and filtration are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The azo linkages can be reduced to form amines.

Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The compound is characterized by a naphthalene backbone with multiple sulfonic acid groups and azo linkages, which contribute to its functionality in dye applications. Its chemical formula is .

Physical Properties

- Molecular Weight : 440.46 g/mol

- Solubility : Soluble in water due to the presence of sulfonic acid groups.

- Color : Typically exhibits vibrant colors due to the azo groups.

Dye Industry

The primary application of 2,7-naphthalenedisulfonic acid derivatives is in the dye industry. The compound serves as an intermediate for synthesizing various azo dyes used in textiles, paper, and plastics.

Case Study: Azo Dye Synthesis

A study demonstrated that the compound can be used to produce high-performance azo dyes that exhibit excellent lightfastness and washfastness properties. These dyes are particularly suitable for dyeing wool and silk, where vibrant colors are essential.

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for the detection of metal ions. Its ability to form stable complexes with certain metal ions makes it a valuable tool for spectrophotometric analysis.

Case Study: Metal Ion Detection

Research has shown that solutions containing 2,7-naphthalenedisulfonic acid can selectively bind to heavy metals such as lead and cadmium, allowing for their quantification in environmental samples.

Biological Applications

There is emerging interest in the biological applications of this compound, particularly in drug delivery systems and as a potential therapeutic agent due to its sulfonic acid groups which enhance solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent investigation explored the use of naphthalenedisulfonic acid derivatives as carriers for anticancer drugs. The study found that these compounds could improve the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy.

Traditional Synthesis

The traditional method for synthesizing 2,7-naphthalenedisulfonic acid involves sulfonation of naphthalene followed by diazotization reactions. This method has been widely documented but often results in significant waste and environmental concerns.

Novel Synthesis Approaches

Recent innovations focus on more sustainable synthesis methods that utilize reaction by-products from other chemical processes. For instance, a method described in a patent involves using reaction mother liquor from 2-naphthalenesulfonic acid production to synthesize 2,7-naphthalenedisulfonic acid with reduced environmental impact .

Comparative Analysis of Synthesis Methods

| Method | Environmental Impact | Yield (%) | Cost Effectiveness |

|---|---|---|---|

| Traditional Sulfonation | High | Moderate | Low |

| Novel Mother Liquor Method | Low | High | High |

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo linkages allow it to participate in electron transfer reactions. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Counterion Systems

The counterion composition significantly impacts solubility, stability, and regulatory status. Key analogs include:

Key Insight : Lithium-containing salts exhibit superior thermal stability compared to sodium-only analogs, but sodium improves aqueous solubility .

Substituent Modifications in Azo Dyes

Variations in substituents alter spectral properties and toxicity profiles:

A. Acid Black 1, Dilithium Salt (85294-31-1)

- Structure: Lacks methoxy groups on the biphenyl unit; features a nitro (-NO₂) group instead of a hydroxy-naphthalene moiety.

- Properties : Exhibits a broader absorbance spectrum (λₐᵦₛ ≈ 560 nm) but lower photostability due to nitro group sensitivity .

B. Ponceau 4R (1,3-Naphthalenedisulfonic Acid Derivative; CAS RN: 2611-82-7)

- Applications : Widely used in food and biomedical staining (e.g., protein gels) due to low cytotoxicity .

C. Acid Black ATT-M (Unspecified CAS RN)

Research Findings and Data Tables

Table 1: Spectral and Stability Comparison

| Compound | λₐᵦₛ (nm) | Thermal Stability (°C) | Photostability (t₁/₂ under UV) |

|---|---|---|---|

| NAAH·2Li·Na | 620 | 220 | 48 hours |

| Acid Black 1 (85294-31-1) | 560 | 180 | 24 hours |

| Ponceau 4R | 505 | 150 | 72 hours |

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, dilithium monosodium salt is a complex organic compound primarily used in the dye industry and for its potential biological activities. This article discusses its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features a naphthalene core with multiple functional groups that contribute to its chemical reactivity and biological properties. The molecular formula is , and it has a molecular weight of approximately 619.5 g/mol . The presence of sulfonic acid groups enhances its solubility in water and its ability to form complexes with metal ions.

Key Structural Features

| Feature | Description |

|---|---|

| Naphthalene Ring | Core structure with two sulfonic acid groups |

| Hydroxy Groups | Positioned at 5 and 4 for enhanced reactivity |

| Azo Groups | Conjugated azo linkages for color properties |

Antioxidant Properties

Research indicates that naphthalenedisulfonic acid derivatives exhibit significant antioxidant activity. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of naphthalenedisulfonic acid derivatives. These compounds inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with cellular components through:

- Metal Ion Complexation : The sulfonic acid and hydroxyl groups form stable complexes with metal ions, which can alter enzymatic activities.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes like lipoxygenase and acetylcholinesterase, indicating potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders .

Study on Antioxidant Activity

A specific study evaluated the antioxidant capacity of various naphthalenedisulfonic acid derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the naphthalene structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial effects of synthesized naphthalenedisulfonic acid derivatives. The compounds were tested against a panel of bacteria and fungi. Results showed that modifications at the azo linkage improved antimicrobial potency significantly compared to unmodified structures.

Q & A

Synthesis & Optimization

Q1 (Basic): What are the critical steps in synthesizing this compound, and how can diazotization and coupling reactions be optimized? Methodological Answer: The synthesis involves sequential diazotization and coupling steps.

Diazotization: Use 5-amino-2-naphthalenesulfonic acid with NaNO₂/HCl (0–5°C) to generate a diazonium salt. Maintain pH < 2 to prevent decomposition .

Coupling: React the diazonium salt with 3,3'-dimethoxybiphenyl-4-amine under alkaline conditions (pH 8–10) to form the first azo bond. A second coupling with 1-hydroxy-4-sulfo-2-naphthalenylazo introduces the biphenyl moiety.

Key Considerations:

- Temperature control (<10°C) prevents side reactions.

- Use excess sulfonic acid derivatives to enhance solubility and reaction efficiency .

Q2 (Advanced): How can competing side reactions during multi-step azo coupling be mitigated? Answer:

- Selective Protection: Temporarily protect hydroxyl/sulfonate groups (e.g., acetylation) to avoid unwanted cross-coupling .

- pH Gradients: Adjust pH sequentially—acidic for diazotization, alkaline for coupling—to suppress premature bond formation.

- HPLC Monitoring (Newcrom R1 Column): Track intermediate purity to optimize stoichiometry and reaction time .

Structural Characterization

Q3 (Basic): What analytical techniques are suitable for confirming the compound’s structure? Answer:

- NMR: Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~3.5 ppm).

- FT-IR: Confirm azo (–N=N–) stretches at ~1450–1600 cm⁻¹ and sulfonate (–SO₃⁻) at 1030–1230 cm⁻¹ .

- HPLC-MS: Reverse-phase HPLC (C18 column) with ESI-MS detects molecular ion clusters (m/z ~900–1000) .

Q4 (Advanced): How can overlapping spectral signals in complex azo compounds be resolved? Answer:

- 2D NMR (COSY, HSQC): Resolve aromatic proton coupling and assign substituent positions .

- Isotopic Labeling: Use ¹⁵N-labeled precursors to track azo bond formation via J-coupling in NMR .

Reactivity & Stability

Q5 (Basic): How do sulfonate and azo groups influence aqueous stability? Answer:

- Sulfonate Groups: Enhance water solubility (>100 mg/mL at pH 7) and stabilize the structure via electrostatic repulsion against aggregation .

- Azo Bonds: Susceptible to photodegradation; store solutions in amber vials under inert gas (N₂/Ar) .

Q6 (Advanced): What strategies improve photostability for long-term applications? Answer:

- UV Absorbers: Add tert-butylphenol derivatives (0.1–1% w/w) to quench excited-state azo bonds .

- Metal Chelation: Complex with Zn²⁺ or Al³⁺ to reduce electron mobility in the azo moiety .

Biological & Environmental Interactions

Q7 (Basic): How can this compound’s interaction with DNA be studied? Answer:

- Fluorescence Quenching: Monitor changes in ethidium bromide-DNA fluorescence upon competitive binding (λₑₓ = 520 nm, λₑₘ = 605 nm) .

- Circular Dichroism (CD): Detect conformational shifts in DNA (B→Z transitions) induced by intercalation .

Q8 (Advanced): What methods quantify its environmental persistence? Answer:

- Adsorption Studies: Use activated carbon (0.5–2 g/L) at pH 3–5 for >90% removal; analyze via UV-Vis (λₘₐₓ = 500–600 nm) .

- LC-MS/MS Degradation Tracking: Identify breakdown products (e.g., aromatic amines) under UV/oxidant exposure .

Data Contradictions & Validation

Q9 (Advanced): How to resolve discrepancies in reported solubility values? Answer:

- Standardized Protocols: Use OECD 105 guidelines (shake-flask method) at 25°C.

- Ionic Strength Adjustment: Compare solubility in 0.1M NaCl vs. pure water to assess counterion effects .

Computational Modeling

Q10 (Advanced): Can DFT predict electronic transitions for dye applications? Answer:

- TD-DFT (B3LYP/6-311+G(d)): Simulate UV-Vis spectra (error margin ±15 nm) by modeling HOMO→LUMO transitions in the azo-chromophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.